molecular formula C20H23ClN2S B14390516 1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine CAS No. 89929-21-5

1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine

Cat. No.: B14390516
CAS No.: 89929-21-5
M. Wt: 358.9 g/mol
InChI Key: WPDUWOQIIFFTSH-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine is a chemical compound that belongs to the class of thioxanthenes It is characterized by the presence of a thioxanthene core structure, which is a tricyclic system containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine typically involves the reaction of 2-chloro-9H-thioxanthen-9-one with a suitable piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thioxanthene core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine involves its interaction with specific molecular targets. The compound is known to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorprothixene: A thioxanthene derivative with antipsychotic properties.

    Zuclopenthixol: Another thioxanthene derivative used in the treatment of schizophrenia.

Uniqueness

1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine is unique due to its specific structural features and the presence of the piperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4,6-8,14,16,22H,3,5,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDUWOQIIFFTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40756039
Record name 1-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40756039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-21-5
Record name 1-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40756039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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